Chlorguanide-d4 Hydrochloride

Description

Significance of Deuterium (B1214612) Isotope Labeling in Chemical Biology and Pharmaceutical Sciences

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a cornerstone of modern pharmaceutical research. This seemingly minor alteration can have significant effects on a molecule's behavior within a biological system. assumption.edu The increased mass of deuterium leads to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes that involve the cleavage of this bond. musechem.comassumption.edu

The strategic incorporation of deuterium can therefore enhance a drug's metabolic stability, leading to a longer half-life and potentially reducing the required dosage. clearsynth.comacs.org Furthermore, deuterium labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, allowing researchers to accurately trace the fate of a drug within the body. musechem.comassumption.edu The use of deuterated compounds as internal standards in mass spectrometry and NMR spectroscopy also improves the accuracy and reliability of quantitative analyses. acs.orgassumption.edu

Overview of Chlorguanide-d4 Hydrochloride's Distinctive Role in Contemporary Research Paradigms

This compound serves as a crucial research tool, primarily as a labeled internal standard for the quantification of its non-deuterated counterpart, proguanil (B194036). Proguanil itself is a prodrug that is metabolized in the body to its active form, cycloguanil (B1669406), which acts as a dihydrofolate reductase (DHFR) inhibitor, a mechanism crucial for its antimalarial activity. medchemexpress.comchemsrc.com

The presence of four deuterium atoms on the chlorophenyl ring of this compound provides a distinct mass difference, allowing for clear differentiation from the unlabeled drug in mass spectrometry-based assays. lgcstandards.com This is essential for pharmacokinetic studies that aim to determine the concentration of proguanil in biological samples with high precision. By adding a known amount of this compound as an internal standard, researchers can accurately quantify the levels of the parent drug, providing vital data for understanding its absorption, distribution, and metabolic pathways. acs.org

Beyond its use as an internal standard, the study of deuterated analogs like this compound contributes to a broader understanding of how isotopic substitution can influence drug metabolism and efficacy. This knowledge is invaluable for the design of next-generation pharmaceuticals with improved therapeutic profiles.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C11H13D4Cl2N5 |

| Molecular Weight | 294.22 g/mol |

| Appearance | White Solid |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

| Unlabeled CAS Number | 637-32-1 |

| Sources: lgcstandards.comscbt.compharmaffiliates.com |

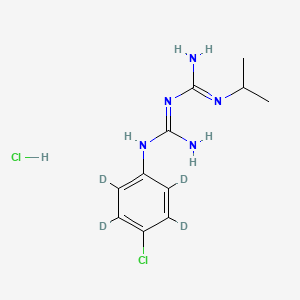

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARMGXPVOFNNNG-HGSONKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Isotopic Incorporation Strategies for Chlorguanide D4 Hydrochloride

Advanced Synthetic Routes and Methodologies for Deuterated Proguanil (B194036) Analogs

The synthesis of deuterated compounds like Chlorguanide-d4 Hydrochloride can be approached in two primary ways: by utilizing deuterated building blocks in a de novo synthesis or through late-stage hydrogen-deuterium exchange (HDE) on the final compound or an intermediate. epj-conferences.orgtandfonline.com

A common route for synthesizing Proguanil hydrochloride involves the reaction of p-chlorophenylcyanoguanidine with isopropylamine (B41738). google.com To produce Chlorguanide-d4, this synthesis can be adapted by using a deuterated starting material. Given the "-d4" designation, the deuterium (B1214612) atoms are typically located on the aromatic ring. sigmaaldrich.com Therefore, a plausible synthetic strategy would involve the use of p-chlorophenyl-d4-cyanoguanidine as a key intermediate.

The synthesis of such deuterated aromatic precursors can be achieved through various methods, including:

Catalytic HDE: This method often employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). juniperpublishers.comrsc.org The conditions, including temperature, pressure, and catalyst choice, are optimized to achieve high levels of deuterium incorporation at specific positions. rsc.org For instance, Pd(II)-catalyzed deuterium incorporation has been shown to be effective for the ortho-deuteration of certain phenylacetic acid derivatives. rsc.org

Acid-Catalyzed HDE: Refluxing an aromatic compound in a strong deuterated acid, such as deuterated sulfuric acid or trifluoroacetic acid, can facilitate deuterium exchange at activated positions on the aromatic ring.

Metal-Free HDE: Recent advancements include metal-free approaches, such as utilizing photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) to achieve selective deuteration of aromatic compounds. nih.gov

Once the deuterated p-chlorophenylcyanoguanidine is synthesized, it can be reacted with isopropylamine to form the biguanide (B1667054) structure of Chlorguanide-d4. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid. google.com

Another approach is the late-stage deuteration of Proguanil itself. This can be challenging due to the presence of multiple reactive sites on the molecule. However, methods using transition metal catalysts have been developed for regioselective deuteration. researchgate.net For example, iridium-based catalysts have shown selectivity for ortho-deuteration in anilines. researchgate.net

| Synthetic Approach | Key Reagents | Advantages | Challenges |

| De Novo Synthesis | Deuterated p-chlorophenylcyanoguanidine, Isopropylamine | High control over deuterium placement and isotopic purity. | Requires synthesis of deuterated starting materials, which can be complex. |

| Late-Stage HDE | Proguanil, Deuterium source (e.g., D₂O), Metal catalyst (e.g., Pd/C, Ir-complex) | More atom-economical as it modifies the existing molecule. x-chemrx.com | Potential for side reactions and difficulty in achieving high regioselectivity. |

Characterization of Isotopic Purity and Positional Labeling in Synthesized this compound

The characterization of this compound is crucial to confirm its chemical structure, determine the isotopic purity, and verify the position of the deuterium labels. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose. rsc.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a primary tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of incorporated deuterium atoms can be confirmed. researchgate.net The relative abundances of the different isotopologues (molecules differing only in their isotopic composition) are used to calculate the percentage of isotopic purity. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further provide information on the location of the deuterium atoms by analyzing the fragmentation patterns of the deuterated molecule. researchgate.netdokumen.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Chlorguanide-d4, the signals corresponding to the protons on the deuterated phenyl ring will be significantly diminished or absent, providing direct evidence of deuterium incorporation at these positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the chemical shifts in the ²H NMR spectrum confirm the exact positions of the deuterium labels on the aromatic ring.

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the non-deuterated compound.

A combined approach using both HR-MS and NMR provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized this compound. rsc.org

| Analytical Technique | Information Obtained | Example Finding for Chlorguanide-d4 |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, molecular weight confirmation. rsc.orgnih.gov | A molecular ion peak corresponding to the mass of Chlorguanide with four deuterium atoms. |

| Tandem Mass Spectrometry (MS/MS) | Positional information of deuterium labels through fragmentation analysis. researchgate.net | Fragmentation patterns consistent with deuterium atoms on the p-chlorophenyl ring. |

| ¹H NMR | Confirmation of deuterium substitution at specific proton sites. | Reduced or absent signals for the aromatic protons on the chlorophenyl ring. |

| ²H NMR | Direct detection and localization of deuterium atoms. | Signals appearing at chemical shifts corresponding to the aromatic positions of the chlorophenyl ring. |

| ¹³C NMR | Confirms C-D bonds through coupling patterns and chemical shifts. | Splitting of carbon signals for the deuterated phenyl ring. |

Optimization of Deuterium Incorporation Efficiency for Academic and Research Scale Production

For academic and research purposes, the efficient and cost-effective production of this compound is desirable. Optimization strategies focus on maximizing the deuterium incorporation while minimizing costs and reaction steps. juniperpublishers.com

Choice of Deuterium Source: Heavy water (D₂O) is a relatively inexpensive and readily available deuterium source compared to deuterium gas (D₂), making it a preferred choice for many HDE reactions. juniperpublishers.comuobaghdad.edu.iq

Catalyst Selection and Loading: The choice of catalyst is critical for both efficiency and regioselectivity. researchgate.net For HDE reactions, palladium, platinum, and rhodium catalysts are commonly used. juniperpublishers.com Optimizing the catalyst loading can improve the reaction rate and yield while minimizing the cost associated with precious metal catalysts. Recent developments include more efficient and selective catalysts, such as mesoionic carbene-iridium complexes for ortho-deuteration. researchgate.net

Reaction Conditions:

Temperature and Pressure: These parameters significantly influence the rate and extent of deuterium exchange. Higher temperatures and pressures can increase incorporation but may also lead to side reactions or decomposition. juniperpublishers.com Careful optimization is required to find the ideal balance.

Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. For some HDE reactions, the use of a deuterated solvent itself can serve as the deuterium source.

Reaction Time: Monitoring the reaction progress over time using techniques like LC-MS allows for the determination of the optimal reaction time to achieve maximum deuterium incorporation without significant product degradation. nih.gov

Flow Chemistry: The use of flow chemistry offers several advantages over traditional batch synthesis for isotope labeling. x-chemrx.com It allows for precise control over reaction parameters, improved mixing, and enhanced safety. This can lead to higher yields, better selectivity, and more efficient use of expensive deuterated reagents. x-chemrx.com

Iterative Labeling: In some cases, a single deuteration step may not be sufficient to achieve high isotopic purity. Repeating the deuteration process multiple times can significantly increase the level of deuterium incorporation. nih.gov

By systematically optimizing these factors, the efficiency of deuterium incorporation for the production of this compound on an academic and research scale can be significantly improved.

Analytical Methodologies Employing Chlorguanide D4 Hydrochloride As a Research Tool

Development of Quantitative Bioanalytical Assays for Chlorguanide and its Metabolites in Experimental Biological Matrices

The accurate quantification of drugs and their metabolites in biological samples is fundamental to pharmacokinetic and pharmacodynamic studies. researchgate.net Chlorguanide-d4 Hydrochloride plays a pivotal role in the development and validation of robust bioanalytical assays for chlorguanide and its active metabolite, cycloguanil (B1669406).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of small molecules in complex biological matrices. agilexbiolabs.complos.org In the context of chlorguanide analysis, LC-MS/MS methods are frequently developed for pharmacokinetic studies. nih.govnih.gov These assays often employ this compound as an internal standard to ensure accuracy and precision. escholarship.org

The development of such methods involves meticulous optimization of several parameters. For instance, a study detailing a multiplex LC-MS/MS assay for various antimalarial drugs, including proguanil (B194036) (chlorguanide), reported specific conditions for chromatography and mass spectrometric detection. nih.gov While this particular study did not explicitly mention the use of Chlorguanide-d4, the principles of using a deuterated internal standard are well-established to correct for variability during sample preparation and analysis. escholarship.orgmedchemexpress.com

A typical LC-MS/MS method development would involve the following:

Sample Preparation: Techniques like protein precipitation or liquid-liquid extraction are used to isolate the analytes (chlorguanide and its metabolites) and the internal standard (this compound) from the biological matrix (e.g., plasma, serum). nih.govnih.gov

Chromatographic Separation: A suitable LC column and mobile phase are selected to achieve good separation of the analytes from endogenous matrix components. plos.orgnih.gov

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both the analyte and the deuterated internal standard. plos.orgescholarship.org

The table below illustrates typical parameters that would be defined during the validation of an LC-MS/MS assay for chlorguanide, referencing the common practices in the field.

| Parameter | Typical Value/Range | Reference |

| Lower Limit of Quantification (LLOQ) | 0.2 - 1 ng/mL | nih.gov |

| Linearity Range | 1 - 1000 ng/mL | plos.orgnih.gov |

| Intra- and Inter-day Precision (%RSD) | < 15% | researchgate.net |

| Intra- and Inter-day Accuracy (%Bias) | 85 - 115% | researchgate.net |

| Extraction Recovery | > 60% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, particularly suited for volatile and semi-volatile compounds. filab.frnih.gov While LC-MS/MS is more commonly employed for the analysis of drugs like chlorguanide in biological fluids, GC-MS can be utilized for the qualitative and quantitative analysis of various organic molecules. innovareacademics.inresearchgate.net The application of GC-MS for the routine quantitative analysis of chlorguanide in biological matrices is less documented in recent literature compared to LC-MS/MS, likely due to the non-volatile nature of chlorguanide and its metabolites, which would necessitate derivatization to increase their volatility for GC analysis. However, GC-MS remains a valuable tool for identifying unknown compounds and for specific research applications where its separation capabilities are advantageous. nih.gov

Role of this compound as an Internal Standard in Preclinical Pharmacokinetic Research

In preclinical pharmacokinetic studies, the primary goal is to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Accurate quantification of the drug in biological samples is paramount to achieving this. researchgate.net this compound is an ideal internal standard for such studies involving chlorguanide for several reasons. pharmaffiliates.compharmaffiliates.com

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. medchemexpress.com This is because the deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source. Any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly accurate and precise quantification. escholarship.org

The stability of the deuterium (B1214612) label is a critical factor. The deuterium atoms in this compound are placed at positions that are not susceptible to metabolic cleavage, ensuring that the internal standard does not get converted to other forms during the analytical process. medchemexpress.com

Application in Metabolic Profiling and Identification Studies within Experimental Systems

Understanding the metabolic fate of a drug is a crucial aspect of drug development. nih.gov Chlorguanide is known to be a prodrug that is metabolized by cytochrome P450 enzymes, primarily CYP2C19, to its active metabolite, cycloguanil. caymanchem.comwikipedia.orgnih.gov Deuterium-labeled compounds like this compound can be instrumental in metabolic profiling studies. medchemexpress.comnih.gov

When this compound is administered to an experimental system (e.g., in vitro human liver microsomes or in vivo in animal models), the metabolites formed will retain the deuterium label. researchgate.net This allows for the easy identification of drug-related material in complex biological matrices using mass spectrometry. The mass shift corresponding to the deuterium label helps to distinguish drug metabolites from endogenous compounds.

By comparing the mass spectra of the metabolites of chlorguanide with those of this compound, researchers can confirm the identity of the metabolites and elucidate the metabolic pathways. This approach is particularly useful for identifying novel or unexpected metabolites.

Mechanistic Investigations of Chlorguanide Metabolism and Action Using Deuterated Probes

Elucidation of Cytochrome P450 (CYP) Isoenzyme-Mediated Biotransformation of Chlorguanide to Cycloguanil (B1669406) (e.g., CYP2C19) in Research Models

The conversion of chlorguanide to its active metabolite, cycloguanil, is primarily facilitated by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgebi.ac.ukdrugbank.com Specifically, CYP2C19 has been identified as the major enzyme responsible for this bioactivation. nih.govtaylorandfrancis.com Studies using human liver microsomes have demonstrated that CYP2C19, along with CYP3A isoforms, mediates the formation of cycloguanil. caymanchem.com The significant role of CYP2C19 is further highlighted by the correlation observed between the metabolism of chlorguanide and the S-mephenytoin oxidation polymorphism, a known marker for CYP2C19 activity. nih.gov

The genetic variability of CYP2C19 can lead to different metabolic phenotypes, such as poor and extensive metabolizers, which can impact the clinical efficacy of chlorguanide. nih.gov For instance, individuals with reduced CYP2C19 activity may have lower levels of the active metabolite cycloguanil, potentially leading to prophylactic failure. nih.gov Research has also explored the influence of other CYP isoforms, such as CYP2C9, on chlorguanide metabolism, although its role is considered less significant than that of CYP2C19. nih.gov

Assessment of Deuterium (B1214612) Isotope Effects on Chlorguanide Metabolic Pathways in in vitro and in vivo Experimental Models

The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This effect is a valuable tool for studying drug metabolism. nih.gov In the context of chlorguanide, deuteration can influence the rate of its conversion to cycloguanil, providing insights into the rate-limiting steps of the metabolic process. plos.org

In vitro studies using human liver microsomes and recombinant CYP enzymes have shown that the magnitude of the deuterium isotope effect can depend on the specific CYP isoform involved and the position of deuteration within the molecule. plos.org For some metabolic pathways, no significant isotope effect is observed, indicating that C-H bond cleavage is not the rate-limiting step. plos.org In other cases, a pronounced isotope effect suggests that this bond cleavage is a critical determinant of the reaction rate. ru.nl

Molecular Mechanisms of Action of Chlorguanide and Cycloguanil in Parasitic Systems

The antimalarial activity of chlorguanide is primarily attributed to its active metabolite, cycloguanil, although chlorguanide itself exhibits distinct pharmacological actions, particularly in combination therapies.

Dihydrofolate Reductase (DHFR) Inhibition in Plasmodium Species

Cycloguanil acts as a potent and specific inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium species. wikipedia.orgdrugbank.comtaylorandfrancis.com This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. drugbank.com By inhibiting DHFR, cycloguanil disrupts DNA synthesis and cell multiplication, leading to the death of the parasite. drugbank.comncats.io The inhibitory action of cycloguanil is selective for the parasitic DHFR, with much lower activity against the human enzyme. researchgate.net Complementation assays have confirmed that cycloguanil's primary target in P. falciparum is DHFR. nih.gov

Synergistic Interactions with Atovaquone (B601224): Non-DHFR Mediated Effects and Mitochondrial Targets

Chlorguanide exhibits a significant synergistic effect when used in combination with atovaquone, an inhibitor of the parasite's mitochondrial electron transport chain. wikipedia.orgebi.ac.ukresearchgate.net This synergy is not dependent on the conversion of chlorguanide to cycloguanil. taylorandfrancis.comnih.gov Instead, chlorguanide itself, in its prodrug form, enhances the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite. wikipedia.orgebi.ac.uknih.govuzh.ch This effect is specific to atovaquone, as chlorguanide does not potentiate the action of other mitochondrial inhibitors like myxothiazole and antimycin. ebi.ac.uk The exact mechanism of this synergistic interaction is still under investigation, but it is believed that chlorguanide lowers the effective concentration of atovaquone required to disrupt mitochondrial function. wikipedia.orgnih.gov

Exploration of Chlorguanide Interactions with Host Biological Receptors (e.g., 5-HT3 Receptors) in Experimental Settings

Research has revealed that chlorguanide and its metabolites can interact with host receptors, which may contribute to some of its side effects. Specifically, chlorguanide, cycloguanil, and another metabolite, 4-chlorophenyl-1-biguanide (CPB), have been shown to be competitive antagonists at human 5-hydroxytryptamine 3 (5-HT3) receptors. doi.orgnih.gov These receptors are ligand-gated ion channels involved in various physiological processes, including neurotransmission in the gastrointestinal tract. doi.org The inhibition of 5-HT3 receptors by chlorguanide and its metabolites has been proposed as a possible explanation for gastrointestinal side effects sometimes associated with the drug. doi.orgnih.gov Other antimalarial drugs, such as quinine, chloroquine, and mefloquine, also exhibit inhibitory activity at 5-HT3 receptors. doi.orgresearchgate.netnih.gov

Research into Parasite Resistance Mechanisms to Chlorguanide and its Active Metabolites in Experimental Strains

The emergence of drug resistance is a significant challenge in malaria control. astmh.orgdovepress.comresearchgate.net Resistance to chlorguanide is primarily associated with mutations in the gene encoding the parasite's DHFR enzyme, the target of cycloguanil. nih.gov These mutations can reduce the binding affinity of cycloguanil to the enzyme, thereby diminishing its inhibitory effect.

Experimental studies in both laboratory strains of Plasmodium and in human volunteers have demonstrated the development of resistance to chlorguanide and other antifolate drugs like pyrimethamine. astmh.orgajtmh.org The ease with which resistance can be induced in laboratory settings highlights the importance of using chlorguanide in combination with other antimalarial agents to delay the selection and spread of resistant parasites. astmh.org The combination of atovaquone and chlorguanide has been shown to be effective even in areas with resistance to chlorguanide alone, likely due to the synergistic mechanism of action that is independent of DHFR inhibition. ebi.ac.uk

Preclinical Research Applications of Chlorguanide D4 Hydrochloride in Antimalarial Drug Discovery

Evaluation of Antimalarial Activity in in vitro Parasite Culture Systems (e.g., Plasmodium falciparum assays)

In vitro assays using cultures of Plasmodium falciparum, the most lethal species of malaria parasite, are a cornerstone of antimalarial drug discovery. mmv.orgnih.gov These systems allow for the direct assessment of a compound's ability to inhibit parasite growth. Chlorguanide-d4 Hydrochloride is employed in these assays to establish baseline efficacy and to understand its mechanism of action.

Standard in vitro susceptibility tests, such as the SYBR Green I-based fluorescence assay, measure the proliferation of parasites in the presence of varying drug concentrations. iddo.org This method quantifies the parasite's DNA content as an indicator of growth. iddo.org The use of a deuterated standard like this compound is particularly valuable in studies involving drug combinations or when analyzing metabolic pathways, as it can be distinguished from other compounds and their metabolites using mass spectrometry.

Research has shown that the parent compound, chlorguanide, and its active metabolite, cycloguanil (B1669406), exhibit distinct activities against P. falciparum strains. mmv.org For instance, studies on parasites transformed with human dihydrofolate reductase have helped to elucidate the specific targets of these compounds. mmv.org The combination of atovaquone (B601224) and proguanil (B194036) (Malarone™) has proven to be a highly effective antimalarial due to the synergistic action of the two components against the parasite's mitochondrial electron transport and folate biosynthesis pathways. mdpi.comnih.gov

Table 1: In vitro Activity of Selected Antimalarials against P. falciparum

| Compound | Mechanism of Action | Typical IC50 Range (nM) | Reference Strains |

|---|---|---|---|

| Chloroquine | Inhibition of heme detoxification | 10-100 (sensitive), >100 (resistant) | 3D7 (sensitive), K1 (resistant) |

| Quinine | Inhibition of heme detoxification | 50-200 | 3D7, K1 |

| Mefloquine | Inhibition of heme detoxification | 10-50 | 3D7, K1 |

| Artemether | Alkylation of parasite proteins | 1-5 | 3D7, K1 |

| Dihydroartemisinin | Alkylation of parasite proteins | 0.5-3 | 3D7, K1 |

| Atovaquone | Inhibition of cytochrome bc1 complex | 0.5-5 | 3D7, K1 |

| Cycloguanil (active metabolite of Chlorguanide) | Inhibition of dihydrofolate reductase | Variable, depends on parasite DHFR genotype | Various |

Note: IC50 (half-maximal inhibitory concentration) values can vary significantly between different parasite strains and assay conditions.

Utilization in in vivo Animal Models of Malaria Infection (e.g., Plasmodium berghei)

The standard 4-day suppressive test in P. berghei-infected mice is a common method to evaluate the in vivo activity of antimalarial compounds. mmv.org This test measures the reduction in parasite load after treatment compared to an untreated control group. nih.gov The use of deuterated compounds helps in discerning the drug's distribution, metabolism, and excretion profiles, which are critical for predicting its behavior in humans.

Studies have demonstrated that while a compound may show high efficacy in vitro, its performance in vivo can be influenced by factors such as solubility and metabolic stability. parahostdis.org For example, research on certain antimalarial candidates revealed that despite promising in vitro results against P. falciparum, their effectiveness in P. berghei-infected mice was limited due to poor pharmacokinetic properties. parahostdis.org

Investigation of Drug-Drug Interactions and Combinatorial Therapies in Experimental Systems

The emergence of drug-resistant malaria has made combination therapy the standard of care. nih.govnih.gov Investigating potential drug-drug interactions is crucial to ensure the safety and efficacy of these combinations. mayoclinic.orgcdc.gov this compound is a valuable tool in these preclinical studies, allowing researchers to precisely measure how co-administered drugs affect its metabolism and clearance.

For instance, the combination of atovaquone and proguanil is a well-known synergistic pairing. nih.gov Proguanil enhances the action of atovaquone against the parasite. mdpi.com Preclinical experimental systems are used to screen for such synergistic or antagonistic interactions between new chemical entities and existing antimalarial drugs. These studies often involve checkerboard assays in vitro or co-administration studies in animal models.

The potential for drug interactions is a significant consideration, especially in patient populations that may be taking other medications, such as antiretrovirals for HIV. nih.govsanfordguide.com The use of isotope-labeled compounds like this compound in preclinical models helps to identify and characterize these interactions early in the drug development process.

Contribution to the Development of Next-Generation Antimalarial Strategies and Combinations

The continuous evolution of drug-resistant malaria parasites necessitates the development of next-generation antimalarial drugs and strategies. nih.govnih.gov Research is focused on identifying new drug targets and developing novel combination therapies that can overcome existing resistance mechanisms. mdpi.comnih.gov

One promising strategy is the development of hybrid molecules that combine two different pharmacophores into a single agent. nih.gov This approach aims to deliver a "covalent bitherapy" that can have multiple modes of action, potentially reducing the likelihood of resistance development. nih.gov this compound can be used in the preclinical evaluation of such novel compounds to understand their metabolic stability and interaction with parasitic targets.

Furthermore, the development of genetically attenuated parasites (GAPs) as potential malaria vaccines is an active area of research. plos.org While not directly related to drug therapy, understanding the mechanisms of parasite attenuation can provide insights into novel drug targets.

The ultimate goal of preclinical research is to build a robust pipeline of new antimalarial agents with diverse mechanisms of action to ensure effective treatment options in the face of growing resistance. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-methyl-chloroquine |

| Amodiaquine |

| Arteether |

| Artemether |

| Artemisinin |

| Artesunate |

| Atovaquone |

| Azithromycin |

| Chloroquine |

| This compound |

| Cycloguanil |

| Dihydroartemisinin |

| Doxycycline |

| Lumefantrine |

| Mefloquine |

| Naphthoquine |

| Piperaquine |

| Primaquine |

| Proguanil |

| Pyrimethamine |

| Pyronaridine |

| Quinine |

| Quinoline |

| Resochin |

| Rifabutin |

| Rifampin |

| Sontochin |

| Sulfadoxine |

Advanced Research Perspectives and Methodological Innovations with Deuterated Antimalarials

Integration of Isotope-Labeled Compounds in Systems Biology and Metabolomics Research

The study of complex biological systems, a field known as systems biology, has been significantly advanced by the integration of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov Metabolomics, which provides a chemical fingerprint of the thousands of metabolites in a biological sample, is a powerful tool for understanding the intricate interplay between biomolecules and their roles in health and disease. scielo.brembopress.org In the context of infectious diseases like malaria, metabolomics has been instrumental in elucidating host-parasite interactions and the metabolic responses to antimalarial drugs. nih.govasm.org

Isotope-labeled compounds, such as Chlorguanide-d4 Hydrochloride, play a crucial role in this research. Stable isotope labeling (SIL) techniques, utilizing isotopes like 13C, 15N, and 2H (deuterium), are highly beneficial for untargeted metabolomics. frontiersin.org These labeled compounds act as internal standards, allowing for the accurate quantification of metabolites in complex biological matrices like plasma and urine. researchgate.net For instance, in malaria research, isotope-labeled intermediates have been used to trace metabolic pathways within the Plasmodium parasite. researchgate.net This approach helps in identifying unique metabolic signatures associated with drug action and resistance mechanisms. asm.org

The use of deuterated standards, in particular, helps to correct for matrix effects and variations during sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS). By introducing a known quantity of a deuterated analog, such as Chlorguanide-d4, researchers can precisely measure the concentration of the unlabeled drug and its metabolites. researchgate.net This quantitative approach is essential for pharmacokinetic (PK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. bioscientia.denih.gov The insights gained from these metabolomics and systems biology studies, facilitated by isotope-labeled compounds, are critical for understanding drug efficacy and for the development of novel therapeutic strategies against malaria. scielo.brnih.gov

High-Throughput Screening Methodologies Incorporating Deuterated Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic activity. acs.org In the fight against malaria, HTS has been pivotal in identifying thousands of compounds with potent antimalarial properties. asm.orgnih.gov The integration of deuterated standards, like this compound, into HTS workflows significantly enhances the reliability and accuracy of these screening efforts.

Deuterated compounds serve as ideal internal standards in mass spectrometry-based assays, which are frequently employed in HTS. researchgate.netacs.org Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished and quantified separately. wikipedia.org This is particularly valuable in complex biological samples where matrix effects can interfere with accurate measurement.

For example, in the analysis of insecticides on malaria vectors, deuterated internal standards were used in a high-throughput liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method to ensure precision and accuracy. plos.org Similarly, in the screening of antimalarial drug candidates, deuterated standards enable the precise quantification of hit compounds and their metabolites, providing crucial data for structure-activity relationship (SAR) studies. researchgate.net The use of these standards allows for the development of robust and reproducible HTS assays, which are essential for identifying and prioritizing promising new antimalarial agents. nih.gov

Table 1: Application of Deuterated Standards in High-Throughput Screening

| Application Area | Analytical Technique | Role of Deuterated Standard | Key Benefit |

| Antimalarial Drug Discovery | LC-MS/MS | Internal standard for quantification of hit compounds | Improved accuracy and precision of screening data. researchgate.net |

| Insecticide Analysis on Vectors | UHPLC-MS/MS | Internal standard for quantification of insecticides | High-throughput and reliable analysis of insecticide uptake. plos.org |

| Pharmacokinetic Studies | LC-MS/MS | Internal standard for drug and metabolite quantification | Accurate determination of pharmacokinetic parameters. nih.gov |

| Metabolomics Profiling | LC-MS | Internal standard to correct for matrix effects | Enhanced reliability of metabolic pathway analysis. nih.gov |

Computational Modeling and Simulation of Chlorguanide Deuteration Effects on Biological Systems

One of the primary effects of deuteration is the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium (B1214612) can slow down metabolic reactions involving the cleavage of carbon-hydrogen bonds. bioscientia.de This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. scispace.com Computational models can simulate these metabolic pathways and predict the magnitude of the KIE for specific positions in the Chlorguanide molecule. This information is valuable for designing deuterated analogs with improved pharmacokinetic profiles, such as a longer half-life and reduced metabolic clearance. nih.gov

Molecular docking and molecular dynamics (MD) simulations can provide detailed atomic-level views of how Chlorguanide and its deuterated analogs bind to the active site of DHFR. nih.govau.dk These simulations can reveal subtle changes in binding affinity and conformation that may arise from deuteration. For instance, a computational study on the deuteration of histamine (B1213489) showed altered hydrogen bonding interactions within its receptor. mdpi.com Similar studies on Chlorguanide could elucidate how deuteration might influence its inhibitory activity against Plasmodium DHFR.

Furthermore, quantum mechanical (QM) calculations can be used to investigate the electronic effects of deuteration on the Chlorguanide molecule. bpums.ac.ir These calculations can provide insights into how deuteration affects the molecule's structure, stability, and reactivity. nih.govaps.org By combining these computational approaches, researchers can gain a comprehensive understanding of the multifaceted effects of deuteration, guiding the rational design of next-generation antimalarial drugs.

Novel Applications of Deuterated Chlorguanide Analogs in Rational Drug Design and Optimization

The insights gained from the research areas described above pave the way for the rational design and optimization of novel deuterated Chlorguanide analogs with enhanced therapeutic properties. researchgate.netau.dk By strategically placing deuterium atoms at sites of metabolic vulnerability, medicinal chemists can create new chemical entities with improved pharmacokinetic profiles. nih.gov

A key application is in overcoming drug resistance. The rapid evolution of drug resistance in Plasmodium falciparum is a major challenge in malaria control. researchgate.net By altering the metabolic profile of Chlorguanide, deuteration could potentially circumvent certain resistance mechanisms. For example, if resistance is linked to an increased rate of metabolism, a deuterated analog with a slower metabolic clearance could maintain its therapeutic efficacy.

Deuterated Chlorguanide analogs can also be designed to have improved safety and tolerability profiles. researchgate.netacs.org By reducing the formation of potentially toxic metabolites, deuteration can lead to a safer drug. assumption.edu This "metabolic shunting" can redirect the metabolic pathway towards the formation of less harmful byproducts. researchgate.net

Furthermore, the development of deuterated analogs can lead to intellectual property opportunities, providing a pathway for the development of new, patentable medicines. scispace.com The successful development of the deuterated drug deutetrabenazine has demonstrated the viability of this approach. wikipedia.orgnih.govnih.gov

The process of rational drug design for deuterated Chlorguanide analogs would involve a cycle of computational modeling, chemical synthesis, and in vitro and in vivo testing. researchgate.net High-throughput screening methods incorporating deuterated standards would be crucial for evaluating the activity and pharmacokinetic properties of these new analogs. plos.orgresearchgate.net This integrated approach holds significant promise for the development of more effective and durable antimalarial therapies.

Q & A

Q. How can researchers design robust experimental protocols for studying the pharmacokinetics of Chlorguanide-d4 Hydrochloride?

- Methodological Answer : Use factorial experimental designs to systematically evaluate variables such as dosage, absorption rates, and metabolite formation. For example, a 3² full factorial design (as demonstrated in studies on dapoxetine hydrochloride ) can optimize formulation parameters. Include control groups and validate assays using high-performance liquid chromatography (HPLC) or mass spectrometry. Ensure alignment with guidelines for reproducibility, such as detailed documentation of materials and procedures .

Q. What strategies are effective for conducting literature reviews on this compound?

- Methodological Answer : Follow EPA-recommended search strategies for chemical compounds, including:

- Querying peer-reviewed databases (PubMed, Web of Science) with terms like "this compound pharmacokinetics" or "deuterated antimalarial analogs."

- Including gray literature (technical reports, conference proceedings) via manual searches on regulatory databases (e.g., ChemView) .

- Filtering studies by relevance using inclusion/exclusion criteria (e.g., in vivo vs. in vitro data) and prioritizing primary sources .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Adopt hazard mitigation practices outlined in chemical safety data sheets (SDS), including:

- Use of personal protective equipment (PPE) and fume hoods for aerosol prevention.

- Storage in labeled, airtight containers under controlled temperature.

- Training personnel in emergency response protocols for accidental exposure .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacokinetic data for this compound across studies?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., dosage forms, animal models). Use statistical tools (e.g., Bland-Altman plots) to assess inter-study variability. Cross-validate results with orthogonal analytical techniques (e.g., NMR vs. LC-MS) and contextualize findings within limitations noted in primary literature .

Q. What methodological approaches optimize the synthesis of this compound with high isotopic purity?

- Methodological Answer : Implement deuterium incorporation validation via mass spectrometry and optimize reaction conditions (e.g., solvent polarity, catalyst ratios) using design-of-experiments (DoE) frameworks. Reference protocols for analogous deuterated compounds (e.g., pyridoxine-d4 hydrochloride) to refine purification steps .

Q. How can reproducibility be ensured in this compound bioequivalence studies?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw datasets in repositories like Zenodo with detailed metadata.

- Document equipment calibration and batch-specific reagent details (e.g., solvent lot numbers).

- Use blinded analysis to minimize bias, as recommended in guidelines for chemical experimentation .

Q. What steps validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Follow ICH Q2(R1) validation guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.